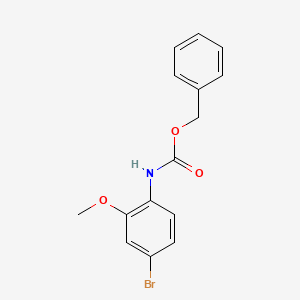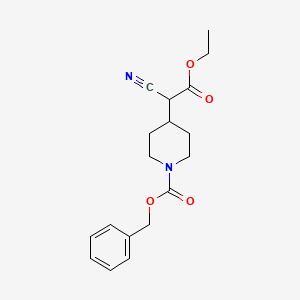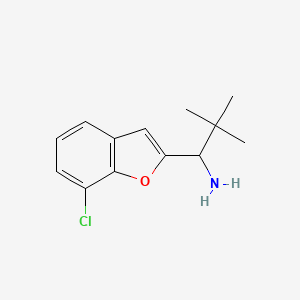![molecular formula C7H7N5 B13501933 Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)
Pyrido[3,2-d]pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[3,2-d]pyrimidine-2,4-diamine: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyridopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications . The structure of this compound consists of a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[3,2-d]pyrimidine-2,4-diamine typically involves the condensation of pyrimidine derivatives with various amines. One common method involves the reaction of 2,4,6-triaminopyrimidine with nitromalonaldehyde to form 2,4-diamino-6-nitropyrido[3,2-d]pyrimidine, which is then reduced to its corresponding 6-amino analogue using Raney nickel in dimethylformamide . Another method involves the reductive condensation of 6-cyano-5-methyl-pyrido[3,2-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions: Pyrido[3,2-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Reduction: Reductive agents like sodium borohydride and Raney nickel are often employed in reduction reactions.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride and bromine.
Major Products: The major products formed from these reactions include various substituted pyrido[3,2-d]pyrimidine derivatives, which can exhibit enhanced biological activities .
科学的研究の応用
Chemistry: In chemistry, pyrido[3,2-d]pyrimidine-2,4-diamine is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound has been studied for its potential as an inhibitor of various enzymes and receptors. It has shown promise in inhibiting tyrosine kinases, dihydrofolate reductase, and other critical enzymes involved in cellular processes .
Medicine: In medicine, this compound derivatives have been investigated for their potential as anticancer, antibacterial, and antiviral agents. These compounds have shown efficacy in preclinical studies and are being explored for their therapeutic potential .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it a valuable component in industrial applications .
作用機序
The mechanism of action of pyrido[3,2-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it inhibits dihydrofolate reductase by binding to its active site, thereby preventing the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis . This inhibition leads to the disruption of cellular processes and ultimately results in cell death . Additionally, this compound can act as a kinase inhibitor, blocking the activity of tyrosine kinases and other signaling pathways involved in cell proliferation and survival .
類似化合物との比較
- Pyrido[2,3-d]pyrimidine-2,4-diamine
- Pyrido[3,4-d]pyrimidine-2,4-diamine
- Pyrido[4,3-d]pyrimidine-2,4-diamine
Comparison: Pyrido[3,2-d]pyrimidine-2,4-diamine is unique due to its specific ring fusion pattern, which influences its chemical properties and biological activities. Compared to pyrido[2,3-d]pyrimidine-2,4-diamine, it exhibits different binding affinities and selectivities for various molecular targets . Pyrido[3,4-d]pyrimidine-2,4-diamine and pyrido[4,3-d]pyrimidine-2,4-diamine also have distinct biological activities, making each compound valuable for different therapeutic applications .
特性
分子式 |
C7H7N5 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
pyrido[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H7N5/c8-6-5-4(2-1-3-10-5)11-7(9)12-6/h1-3H,(H4,8,9,11,12) |
InChIキー |
CMMSUVYMWKBPQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=NC(=N2)N)N)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


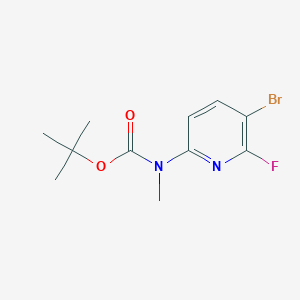
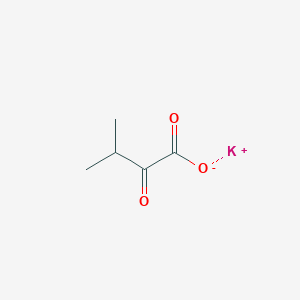

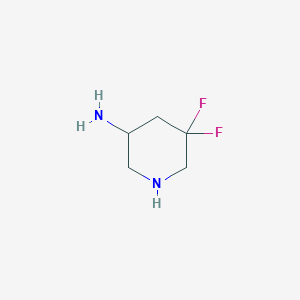
![Tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13501869.png)
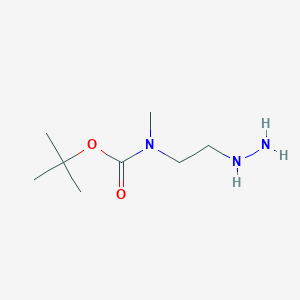
![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)
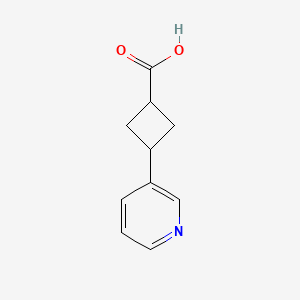
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid](/img/structure/B13501910.png)
